Methyl Hydrazine-d3 Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sulfuric acid;trideuteriomethylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

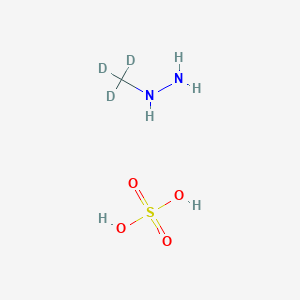

CNN.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NN.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514690 |

Source

|

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-01-7 |

Source

|

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Hydrazine-d3 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Analytical Science

In the landscape of quantitative analysis, particularly within the realms of pharmacology, toxicology, and environmental science, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, and Methyl Hydrazine-d3 Sulfate represents a critical tool in this analytical arsenal. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its practical application in sensitive analytical methodologies.

Methylhydrazine is a compound of significant interest due to its use as a high-energy fuel in military applications and as a chemical intermediate.[1] However, it is also recognized as a mutagen and a suspected human carcinogen, necessitating precise quantification in various matrices.[2] this compound, with its three deuterium atoms, serves as an ideal internal standard for the quantification of methylhydrazine. Its chemical behavior is nearly identical to the unlabeled analyte, yet it is distinguishable by its mass, allowing for the correction of matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays.[3]

Physicochemical Properties and Characterization

This compound is the deuterated analog of Methyl Hydrazine Sulfate. The incorporation of three deuterium atoms on the methyl group results in a predictable mass shift, which is the cornerstone of its utility in isotope dilution mass spectrometry.

| Property | Value | Source |

| Chemical Name | (methyl-d3)hydrazine sulfate | [4] |

| Synonyms | MHS-d3, (Methyl-d3)hydrazine Monosulfate, (Methyl-d3)hydrazinium Sulfate | [4][5][6] |

| CAS Number | 70609-01-7 | [4][5][6] |

| Molecular Formula | CH₅D₃N₂O₄S | [4][5] |

| Molecular Weight | 147.17 g/mol | [4][5][6] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in DMSO (heated), Methanol, and Water | [6] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of the non-deuterated Methylhydrazine Sulfate in D₂O shows a singlet at approximately 2.865 ppm corresponding to the methyl protons.[7] For this compound, this peak would be absent due to the substitution of protons with deuterium. The remaining protons on the hydrazine moiety would be observable.

-

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the deuterated methyl carbon, which would likely appear as a multiplet due to coupling with deuterium, and at a slightly different chemical shift compared to the non-deuterated analog.

-

Mass Spectrometry: The key characteristic of this compound is its mass spectrum. The molecular ion and its fragments will be shifted by +3 m/z units compared to the unlabeled methylhydrazine, providing the basis for its use as an internal standard in mass spectrometric analyses.[8]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be conceptually adapted from established methods for its non-deuterated analog, primarily through the methylation of a hydrazine derivative with a deuterated methylating agent. A common and effective strategy involves the use of deuterated dimethyl sulfate ((CD₃)₂SO₄) or iodomethane-d3 (CD₃I).[9][10]

A plausible synthetic route, based on the Thiele procedure for the non-deuterated compound, is as follows:[11]

Causality in Experimental Choices:

-

Choice of Deuterated Reagent: Dimethyl sulfate-d6 is often preferred due to its reactivity and commercial availability.[9] Iodomethane-d3 is another excellent option.[10] The choice depends on factors like reaction scale, cost, and desired isotopic purity.

-

Use of Benzalazine: The initial formation of benzalazine serves to protect one of the amino groups of hydrazine, directing the methylation to the other nitrogen atom and preventing the formation of multiply methylated byproducts.

-

Hydrolysis Step: The hydrolysis of the quaternary adduct is a crucial step to release the free methylhydrazine-d3, which is then protonated by the sulfate counterion to form the stable salt.

Application in Quantitative Analysis: A Validated GC-MS Protocol

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of methylhydrazine. Due to the reactive nature of methylhydrazine, derivatization is often employed prior to chromatographic analysis to improve stability and chromatographic performance.[2]

Below is a detailed, step-by-step methodology for the analysis of methylhydrazine in a sample matrix, adapted from a validated GC-MS method.[2][12]

Experimental Protocol: Quantification of Methylhydrazine using this compound Internal Standard and GC-MS

1. Preparation of Standards and Reagents:

-

Methylhydrazine Stock Solution (1 mg/mL): Accurately weigh and dissolve methylhydrazine sulfate in 0.1 M hydrochloric acid.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the methylhydrazine stock solution into the matrix of interest (e.g., control plasma, water).

-

Derivatizing Agent: Acetone is used as both a solvent and a derivatizing agent.[2]

2. Sample Preparation:

-

To 100 µL of sample (calibration standard, quality control sample, or unknown sample), add 10 µL of the this compound internal standard working solution.

-

Add 500 µL of acetone to the sample.

-

Vortex the mixture for 1 minute to ensure complete mixing and derivatization of both the analyte and the internal standard to their respective hydrazones.

-

Centrifuge the sample at 10,000 x g for 5 minutes to precipitate any proteins or particulate matter.

-

Transfer the supernatant to a GC vial for analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Methylhydrazone (analyte): m/z 86[2]

-

Methyl-d3-hydrazone (internal standard): m/z 89

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (m/z 86) to the peak area of the internal standard (m/z 89) against the concentration of the calibration standards.

-

Determine the concentration of methylhydrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Trustworthiness of the Protocol:

This protocol incorporates a self-validating system through the use of a stable isotope-labeled internal standard. The co-extraction and co-analysis of this compound with the unlabeled analyte ensures that any variability introduced during sample preparation or injection is accounted for, leading to a highly reliable and accurate quantification. The use of SIM mode in the mass spectrometer enhances the selectivity and sensitivity of the method.[2]

Safety and Handling

Methylhydrazine and its derivatives are hazardous chemicals and must be handled with appropriate safety precautions.[1]

-

Toxicity: Methylhydrazine is highly toxic and a suspected human carcinogen.[2] It can cause severe irritation to the skin, eyes, and respiratory tract.[1]

-

Handling: All work with this compound should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of methylhydrazine. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established chemical principles. The application of this isotopically labeled standard in validated analytical methods, such as the GC-MS protocol detailed in this guide, provides a robust and trustworthy approach to trace-level analysis. As the demand for high-quality quantitative data in drug development and safety assessment continues to grow, the importance of well-characterized internal standards like this compound will only increase.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13000177, this compound. Retrieved from [Link]

- Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Retrieved from [Link]

- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.

-

ResearchGate. (2014). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. Retrieved from [Link]

-

PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by Zwitterionic Hydrophilic Interaction Liquid Chromatography with Amperometric Detection. Retrieved from [Link]

- Google Patents. (n.d.). CN109020849B - Preparation method of deuterated dimethyl sulfoxide.

- Google Patents. (n.d.). CN116041139A - Method for separating deuterated methyl iodide.

- Google Patents. (n.d.). CN109503418A - A kind of preparation process of methyl hydrazine.

-

Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]

-

PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]

-

MDPI. (2020). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]

-

WIPO Patentscope. (2021). 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of dimethyl sulfate. Retrieved from [Link]

-

DTIC. (1978). Hydrazine and Monomethylhydrazine Measurement in Water and Air Using the Scan Method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1994). NIOSH Method 3510: Monomethylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing dimethyl sulfate by low-concentration sulfur trioxide.

-

National Center for Biotechnology Information. (2024). Development and validation of bioanalytical methods to support clinical study of disitamab vedotin. Retrieved from [Link]

Sources

- 1. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Methylhydrazine sulfate (302-15-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfate-d6 D 99atom 15199-43-6 [sigmaaldrich.com]

- 10. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Deuterium in Modern Drug Discovery

An In-depth Technical Guide to (Methyl-d3)hydrazine Monosulfate for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of (Methyl-d3)hydrazine monosulfate, a critical isotopically labeled building block for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its application, the validation of its quality, and the protocols essential for its safe and effective use.

(Methyl-d3)hydrazine monosulfate is the sulfate salt of methylhydrazine where the three hydrogen atoms of the methyl group have been replaced with deuterium (d3). This isotopic substitution is not a trivial alteration; it is a strategic modification that leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, particularly the Cytochrome P450 family.[1] This seemingly subtle change can significantly improve a drug candidate's metabolic profile, potentially leading to:

-

Enhanced Half-Life: Reduced rate of metabolism can prolong the drug's presence in the body.[1]

-

Improved Safety Profile: By blocking or slowing certain metabolic pathways, the formation of potentially toxic metabolites can be minimized.

-

Increased Oral Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

Beyond its use in modifying drug candidates, (Methyl-d3)hydrazine monosulfate serves as an invaluable tool in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard (SIL-IS) for quantifying its non-labeled analogue via mass spectrometry. Its primary documented application is as a key intermediate in the synthesis of pyrazole-3-carboxamide derivatives, which have been investigated as potent 5-HT2B receptor antagonists.[2][3][4]

Core Physicochemical & Structural Properties

The foundational data for (Methyl-d3)hydrazine monosulfate is summarized below. Accurate knowledge of these properties is paramount for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.

| Property | Data | Reference(s) |

| Chemical Name | (Methyl-d3)hydrazine monosulfate | [2][5] |

| Synonyms | Methyl Hydrazine-d3 Sulfate, MHS-d3, (Methyl-d3)hydrazinium Sulfate | [2][3][5] |

| CAS Number | 70609-01-7 | [2][3][5] |

| Molecular Formula | CH₅D₃N₂O₄S | [2][3][6] |

| Molecular Weight | 147.17 g/mol | [2][3][5] |

| Appearance | White to Off-White Solid | [2][3] |

| Solubility | Slightly soluble in Water, Methanol, and DMSO (with heating) | [3] |

| Storage Conditions | Recommended: -20°C Freezer, under an inert atmosphere. | [3] |

| SMILES | [2H]C([2H])([2H])NN.OS(=O)(=O)O | [5] |

| InChI | InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | [5][6] |

Structural Representation: The compound is an ionic salt formed between the protonated trideuteriomethylhydrazine cation and the hydrogen sulfate (bisulfate) anion.

Proposed Synthesis & Mechanistic Rationale

While specific proprietary synthesis routes are seldom published, a chemically sound pathway can be proposed based on established deuteration and hydrazination methodologies.[7][8] The goal is to achieve high isotopic purity in a safe and efficient manner.

Causality Behind Experimental Choices:

-

Step 1 (Deuteration): Nitromethane is chosen as the starting material because the protons on the methyl group are acidic enough to be exchanged with deuterium from D₂O in the presence of a base. This step is often repeated to drive the isotopic enrichment to >98%.

-

Step 2 (Reduction): The nitro group is readily reduced to an amine. A variety of reducing agents can be used, with the choice depending on scale, cost, and safety considerations.

-

Step 3 (Conversion to Hydrazine): This is a classical approach where the primary amine is converted to a diazonium salt intermediate, which is then immediately reduced to the corresponding hydrazine. The conditions must be carefully controlled to avoid side reactions.

-

Step 4 (Salt Formation): The free base of (Methyl-d3)hydrazine is a volatile and reactive liquid. Converting it to the monosulfate salt provides a stable, crystalline solid that is easier to handle, purify, and store. The monosulfate is chosen over other salts for its favorable crystallization properties and stability.

Quality Control & Analytical Protocols: A Self-Validating System

Ensuring the identity, purity, and isotopic enrichment of the final product is non-negotiable. The following protocols form a self-validating workflow where the results of each analysis corroborate the others.

Protocol 4.1: NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

-

Objective: To confirm the chemical structure and quantify the level of deuterium incorporation.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of (Methyl-d3)hydrazine monosulfate and dissolve in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d6. D₂O is preferred as it will exchange with the labile N-H protons, simplifying the spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Result: The characteristic singlet of the methyl group (typically ~2.5 ppm for the non-deuterated analogue) should be almost entirely absent. The residual signal intensity compared to an internal standard or the solvent peak provides a direct measure of isotopic purity. For example, >99% deuteration should show a signal at <1% of the expected height for a fully protonated sample.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Result: The carbon of the -CD₃ group will appear as a 1:1:1 triplet due to coupling with deuterium (spin I=1). The chemical shift will be similar to the non-deuterated analogue, but the splitting pattern is definitive proof of the C-D bonds.

-

-

-

Causality: ¹H NMR validates the absence of C-H bonds, while ¹³C NMR positively identifies the presence of C-D bonds. This dual approach provides unequivocal evidence of successful deuteration.

Protocol 4.2: Mass Spectrometry for Molecular Weight and Isotopic Distribution

-

Objective: To confirm the molecular mass of the cation and verify the isotopic distribution.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion & Analysis: Infuse the sample directly into an ESI mass spectrometer operating in positive ion mode.

-

Data Acquisition: Scan for the molecular ion of the protonated (Methyl-d3)hydrazine, [CD₃NHNH₃]⁺.

-

Expected Result:

-

The non-deuterated analogue (CH₃NHNH₂) has a monoisotopic mass of 46.05 Da. The protonated ion [CH₃NHNH₃]⁺ would be at m/z 47.06.

-

For the d3-analogue (CD₃NHNH₂), the mass increases by three deuterium atoms (mass ~2.014 Da each) minus three protons (mass ~1.008 Da each), a net increase of ~3.018 Da. The expected monoisotopic mass is ~49.07 Da.

-

The mass spectrum should show a dominant peak for the protonated ion [CD₃NHNH₃]⁺ at m/z 50.08 . Minor peaks at m/z 49 (d2 impurity) and m/z 48 (d1 impurity) can be used to calculate the precise isotopic enrichment.

-

-

-

Trustworthiness: This method directly measures the mass, providing a fundamental and highly accurate validation of the isotopic composition that is independent of NMR.

Application Workflow: Role in Pharmacokinetic Studies

(Methyl-d3)hydrazine monosulfate is used to synthesize a deuterated drug candidate or a stable isotope-labeled internal standard (SIL-IS). The following workflow illustrates the use of a SIL-IS in a typical preclinical PK study.

Expertise Insight: The key to a successful SIL-IS is that it must be chemically identical to the analyte to ensure it behaves the same way during extraction and ionization, but mass-distinguishable. A +3 Da shift from the d3-label is ideal as it moves the standard's mass peak far enough from the natural isotopic abundance peaks of the non-labeled drug, ensuring zero crosstalk and highly accurate quantification.

Safety, Handling, and Toxicology: A Non-Negotiable Priority

Hydrazine derivatives are classified as highly toxic and are suspected carcinogens.[9][10] Strict adherence to safety protocols is mandatory.

GHS Hazard Information (for parent compound Methylhydrazine Sulfate): [9]

| Hazard Code | Statement | Class |

| H300/H301 | Fatal or Toxic if swallowed | Acute Toxicity, Oral |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal |

| H330 | Fatal if inhaled | Acute Toxicity, Inhalation |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

| H351 | Suspected of causing cancer | Carcinogenicity |

Protocol 6.1: Standard Operating Procedure for Safe Handling

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with robust airflow. A closed handling system is strongly recommended for any transfers.[11]

-

Personal Protective Equipment (PPE):

-

Body: Chemical-resistant lab coat.

-

Hands: Double-gloving with nitrile or neoprene gloves.

-

Eyes/Face: Safety goggles and a full-face shield.

-

Respiratory: A standard cartridge respirator is not sufficient.[11] For any risk of aerosol generation or spill, a self-contained breathing apparatus (SCBA) must be used.[11]

-

-

Dispensing: Use non-sparking tools.[12] Weigh the compound in a tared, sealed container inside the fume hood.

-

Waste Disposal: All contaminated materials (gloves, vials, absorbent pads) must be treated as hazardous waste and disposed of according to institutional and national regulations. Aqueous waste solutions can be neutralized with dilute sodium hypochlorite, but this must be done cautiously in a fume hood.[11]

Protocol 6.2: Emergency Spill Response

Toxicology and Antidote

Hydrazine toxicity, particularly its neurotoxic effects (e.g., seizures), is caused by the inhibition of pyridoxal phosphokinase. This leads to a functional deficiency of pyridoxine (Vitamin B6), which is a critical cofactor for the synthesis of the inhibitory neurotransmitter GABA.[13]

-

Mechanism: Less GABA leads to an excess of the excitatory neurotransmitter glutamate, resulting in CNS hyperexcitability and seizures.[13]

-

Antidote: In case of systemic exposure and neurological symptoms, the standard medical treatment is the intravenous administration of high doses of pyridoxine (Vitamin B6) , which replenishes the depleted cofactor and helps restore GABA synthesis.[13]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2011). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.

-

PubChem. (n.d.). Methylhydrazine sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bulatov, A., et al. (2014). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Retrieved from [Link]

-

Al-Nuri, M. A., et al. (2019). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hydrazine. EPA. Retrieved from [Link]

-

Pizon, A. F., & Wallace, K. L. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature Communications. Retrieved from [Link]

-

Carter, G. T., & Jones, J. H. (1948). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. ResearchGate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

- 1. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Methylhydrazine sulfate | 302-15-8 [chemicalbook.com]

- 5. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 7. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated Methylhydrazine: Pathways, Protocols, and Practical Considerations

Foreword: The Strategic Value of Deuterium in Modern Chemistry

In the landscape of contemporary drug discovery, analytical chemistry, and mechanistic studies, the humble hydrogen isotope, deuterium (²H or D), has emerged as a powerful tool. Its subtle increase in mass compared to protium (¹H) imparts a significant kinetic isotope effect, retarding metabolic pathways that involve carbon-hydrogen bond cleavage. This has profound implications for enhancing the pharmacokinetic profiles of therapeutic agents.[1][2][3] Furthermore, the distinct mass of deuterium makes isotopically labeled compounds invaluable as internal standards for quantitative mass spectrometry, ensuring analytical precision.[4][5]

This guide provides an in-depth exploration of the synthetic pathways to deuterated methylhydrazine, a versatile building block and a molecule of significant interest in its own right. We will delve into the chemical logic underpinning various synthetic strategies, from direct alkylation with deuterated reagents to the reduction of N-nitroso precursors. Each section is designed to provide researchers, scientists, and drug development professionals with not only robust protocols but also the field-proven insights necessary to make informed experimental choices.

Strategic Approaches to the Synthesis of Deuterated Methylhydrazine

The synthesis of deuterated methylhydrazine can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of pathway often depends on the desired level and position of deuteration, the availability of starting materials, and the scale of the synthesis.

Pathway I: Direct Alkylation of Hydrazine with Deuterated Methylating Agents

This is arguably the most direct and versatile approach for synthesizing methyl-d3-hydrazine (CD₃NHNH₂). The core principle involves the nucleophilic attack of hydrazine on a deuterated methyl electrophile.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Methyl-d3 iodide (CD₃I) is a common and highly reactive methylating agent. Its high reactivity, however, can lead to over-methylation, producing 1,1-dimethyl-d6-hydrazine and 1,2-dimethyl-d6-hydrazine. The use of less reactive deuterated methylating agents, such as deuterated methanol (CD₃OD) in the presence of an acid catalyst, can offer better control over the reaction.[6][7][8]

-

Control of Over-alkylation: The stoichiometry of the reactants is critical. Using a large excess of hydrazine can significantly suppress the formation of di- and tri-methylated byproducts. The reaction conditions, such as temperature and reaction time, also play a crucial role in maximizing the yield of the desired mono-methylated product.

Experimental Workflow: Alkylation of Hydrazine with Deuterated Methanol

Caption: Workflow for the synthesis of methyl-d3-hydrazine via alkylation.

Pathway II: Reduction of Deuterated N-Nitroso Precursors

This pathway offers an alternative route that can provide high isotopic purity. The synthesis involves the preparation of a deuterated N-nitroso compound, which is then reduced to the corresponding hydrazine.

Causality Behind Experimental Choices:

-

Precursor Synthesis: A common precursor is N-nitrosomethyl-d3-urea, which can be synthesized from methyl-d3-urea. The nitrosation is typically carried out using a nitrite salt under acidic conditions.

-

Choice of Reducing Agent: A variety of reducing agents can be employed for the reduction of the N-nitroso group. Zinc dust in acetic acid is a classic and effective method.[9] Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can also be used, although care must be taken to avoid reduction of other functional groups if present. The use of thiourea dioxide has been reported as a metal-free alternative.[10]

Reaction Pathway: Reduction of N-Nitrosomethyl-d3-urea

Caption: Synthesis of methyl-d3-hydrazine via a deuterated N-nitroso intermediate.

Pathway III: Catalytic Hydrogen-Deuterium Exchange

Direct hydrogen-deuterium (H-D) exchange on methylhydrazine offers a conceptually simple approach to deuteration. However, achieving high selectivity can be challenging.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is paramount. Platinum- or palladium-based catalysts are often used for H-D exchange reactions. The catalyst support can also influence the activity and selectivity.

-

Deuterium Source: Deuterium gas (D₂) or deuterated water (D₂O) are the common deuterium sources. The reaction conditions (temperature, pressure, and solvent) must be carefully optimized to promote the desired exchange while minimizing side reactions, such as decomposition of the methylhydrazine.[8]

-

Selectivity: A significant challenge with this method is controlling the position of deuteration. Both the C-H and N-H bonds are susceptible to exchange, and achieving selective deuteration of the methyl group without significant exchange at the hydrazine nitrogens can be difficult.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Disadvantages | Typical Isotopic Purity | Estimated Yield |

| I: Direct Alkylation | Versatile, good control over deuteration site, readily available starting materials (e.g., CD₃I, CD₃OD). | Potential for over-alkylation, requiring careful control of stoichiometry and reaction conditions. | >98% | 40-70% |

| II: Reduction of N-Nitroso Precursor | High isotopic purity, well-established reduction methods. | Multi-step synthesis, potential handling of carcinogenic N-nitroso compounds. | >99% | 50-80% |

| III: Catalytic H-D Exchange | Potentially fewer synthetic steps, direct deuteration of the final product. | Lack of selectivity (exchange at both C-H and N-H), potential for incomplete deuteration, harsh reaction conditions. | Variable (can be low to moderate) | Variable |

Detailed Experimental Protocols

Protocol for Synthesis of Methyl-d3-hydrazine via Direct Alkylation

Materials:

-

Hydrazine monohydrochloride

-

Deuterated methanol (CD₃OD, 99.5 atom % D)

-

Hydrazine dihydrochloride (catalyst)

-

Sodium hydroxide

-

Anhydrous diethyl ether

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a high-pressure reaction vessel, combine hydrazine monohydrochloride (1 equivalent), deuterated methanol (3-5 equivalents), and a catalytic amount of hydrazine dihydrochloride (0.1 equivalents).

-

Purge the vessel with an inert gas and then seal.

-

Heat the reaction mixture to 120-140°C with stirring for 12-24 hours. The pressure will increase during the reaction.

-

After cooling to room temperature, carefully vent the reactor.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess deuterated methanol by distillation.

-

Dissolve the resulting residue in a minimal amount of water and cool in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with vigorous stirring to neutralize the hydrochloride salt and liberate the free methyl-d3-hydrazine.

-

Extract the aqueous layer with anhydrous diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

The crude methyl-d3-hydrazine can be further purified by fractional distillation.

Self-Validation: The isotopic purity and identity of the product should be confirmed by NMR (¹H and ²H) and mass spectrometry.

Protocol for Synthesis of Methyl-d3-hydrazine via Reduction of N-Nitrosomethyl-d3-urea

Part A: Synthesis of N-Nitrosomethyl-d3-urea

Materials:

-

Methyl-d3-amine hydrochloride

-

Urea

-

Sodium nitrite

-

Sulfuric acid

Procedure:

-

Prepare a solution of methyl-d3-urea by reacting methyl-d3-amine hydrochloride with urea in water under reflux.

-

Cool the methyl-d3-urea solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water.

-

While maintaining the temperature at 0°C, add concentrated sulfuric acid dropwise with vigorous stirring.

-

The N-nitrosomethyl-d3-urea will precipitate as a pale-yellow solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Reduction to Methyl-d3-hydrazine

Materials:

-

N-Nitrosomethyl-d3-urea

-

Zinc dust

-

Glacial acetic acid

-

Sodium hydroxide

Procedure:

-

Suspend N-nitrosomethyl-d3-urea in water and cool to 0°C.

-

Slowly add zinc dust to the suspension with stirring.

-

Add glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Filter off the unreacted zinc and zinc salts.

-

Make the filtrate strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the liberated methyl-d3-hydrazine with diethyl ether and purify as described in Protocol 3.1.

Self-Validation: Monitor the disappearance of the N-nitroso precursor by TLC or LC-MS. Confirm the final product structure and isotopic enrichment by NMR and mass spectrometry.

Characterization and Quality Control

The successful synthesis of deuterated methylhydrazine must be verified by rigorous analytical techniques.

-

Mass Spectrometry (MS): Provides definitive confirmation of the mass increase corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or significant reduction of the signal corresponding to the methyl protons confirms successful deuteration.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum at the chemical shift corresponding to the methyl group provides direct evidence of deuteration.

-

¹³C NMR: The multiplicity of the carbon signal for the deuterated methyl group will change due to coupling with deuterium (a triplet for a CD₃ group).

-

Conclusion and Future Outlook

The synthesis of deuterated methylhydrazine is a critical enabling technology for advancing our understanding of drug metabolism and for the development of more robust analytical methods. The pathways outlined in this guide, particularly direct alkylation and the reduction of N-nitroso precursors, offer reliable and adaptable methods for producing this valuable isotopically labeled compound. As the demand for deuterated pharmaceuticals and analytical standards continues to grow, the development of even more efficient, selective, and scalable synthetic routes will be an area of active research. The principles and protocols presented herein provide a solid foundation for researchers to build upon in this exciting and impactful field.

References

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Approaches to the Synthesis of Labeled Compounds. Angewandte Chemie International Edition, 46(41), 7744-7765. Available at: [Link]

- CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents. (n.d.).

- CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents. (n.d.).

- US3317607A - Chemical reduction of nitrosamines - Google Patents. (n.d.).

-

Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

- CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents. (n.d.).

-

THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (n.d.). Retrieved January 23, 2026, from [Link]

-

nitrosomethylurea - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 23, 2026, from [Link]

-

The Thermal and Catalytic Decomposition of Methylhydrazines - DTIC. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Isotopic labeling - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed. (2013, September 15). Retrieved January 23, 2026, from [Link]

-

Mass Spectrometric Demonstration of Extensive Replacement of Hydrogen by Deuterium During Catalytic Deuteriation of Methyl Oleat - SciSpace. (1959). Retrieved January 23, 2026, from [Link]

-

Catalytic Deuteration - Chemistry LibreTexts. (2022, July 20). Retrieved January 23, 2026, from [Link]

- WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents. (n.d.).

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Ann. Rep. Med. Chem., 46, 403-417.

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The impact of deuterium substitution on the pharmacokinetics of drugs. Journal of medicinal chemistry, 62(11), 5276-5297.

- Nelson, S. D. (1982). The use of deuterium isotope effects to probe the active sites of cytochrome P-450. Accounts of Chemical Research, 15(7), 223-229.

- Blake, M. I., Crespi, H. L., & Katz, J. J. (1975). Studies with deuterated drugs. Journal of Pharmaceutical Sciences, 64(3), 367-391.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.

-

Methyl Hydrazine-d3 Sulfate | CH8N2O4S | CID 13000177 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane - WIPO Patentscope. (2021, August 6). Retrieved January 23, 2026, from [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Flow Chemistry for Contemporary Isotope Labeling - X-Chem. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (2021, July 7). Retrieved January 23, 2026, from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 7. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Characteristics of Methyl Hydrazine-d3 Sulfate Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Hydrazine-d3 Sulfate is an isotopically labeled form of Methyl Hydrazine Sulfate, a compound of interest in various chemical and pharmaceutical research areas. The substitution of protium with deuterium in the methyl group provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in analytical applications. Understanding the physical characteristics of this solid compound is paramount for its proper handling, storage, and application in experimental settings. This guide provides an in-depth overview of the key physical properties of this compound, alongside detailed protocols for their determination.

Chemical Identity and Structure

-

Chemical Name: (Methyl-d3)hydrazine Sulfate

-

Synonyms: MHS-d3, (Methyl-d3)hydrazine Monosulfate, (Methyl-d3)hydrazinium Sulfate

-

Molecular Formula: CH₅D₃N₂O₄S

-

Molecular Weight: 147.17 g/mol [1]

-

CAS Number: 70609-01-7[1]

The structure consists of a deuterated methylhydrazinium cation and a sulfate anion. The presence of deuterium atoms imparts a higher molecular weight compared to the non-labeled counterpart, Methyl Hydrazine Sulfate (144.15 g/mol ).[2]

Physical Properties

The physical characteristics of this compound are crucial for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and handling procedures.

| Property | Description | Source(s) |

| Appearance | A white to off-white crystalline solid. | [1] |

| Melting Point | Data for the deuterated compound is not readily available. However, the non-deuterated Methyl Hydrazine Sulfate has a melting point in the range of 141-143 °C.[2] It is anticipated that the melting point of the deuterated form will be very similar, as isotopic substitution of this nature typically has a minimal effect on melting point. | [2] |

| Solubility | Slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO), with solubility in DMSO increasing with heat.[1] | [1] |

| Stability | Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere.[1] | [1] |

| Storage Temperature | Recommended storage at -20°C in a freezer or at 2-8°C in a refrigerator, under an inert atmosphere.[1] | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical characteristics of a solid compound like this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and accessible technique for this determination.

Methodology:

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Take a capillary tube sealed at one end and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a moderate rate initially.

-

As the temperature approaches the expected melting point (based on the non-deuterated analogue, around 140°C), reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is essential for designing experiments, developing formulations, and planning purification strategies. A qualitative assessment provides a foundational understanding of its solubility profile.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane). Based on available data, water, methanol, and DMSO are key solvents to test.[1]

-

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture (e.g., using a vortex mixer).

-

Observe for dissolution after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

If the solid dissolves completely, it is considered soluble in that solvent.

-

If the solid does not dissolve after the addition of 1 mL of the solvent, it is considered slightly soluble or insoluble.

-

For solvents where the compound is slightly soluble, gentle heating can be applied to assess if solubility increases with temperature. This is particularly relevant for DMSO as indicated by available data.[1]

-

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution or dissolves upon heating in 1 mL of solvent.

-

Insoluble: No visible dissolution in 1 mL of solvent, even with heating.

-

Logical Flow for Solubility Testing

Caption: Decision tree for qualitative solubility assessment.

Safety, Handling, and Storage

While specific safety data for the deuterated form is limited, the precautions for the non-deuterated Methyl Hydrazine Sulfate should be strictly followed due to the high toxicity of hydrazine derivatives.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke when handling this compound.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

Conclusion

This technical guide provides a comprehensive overview of the known physical characteristics of this compound solid, a crucial isotopically labeled compound for advanced scientific research. While some data, such as a precise melting point, is not yet established for the deuterated form, the information available for its non-deuterated analogue serves as a reliable reference point. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine these properties in their own laboratories, ensuring data accuracy and reproducibility. Adherence to the outlined safety and handling procedures is imperative when working with this and related compounds.

References

Sources

An In-Depth Technical Guide to Methyl Hydrazine-d3 Sulfate (CAS 70609-01-7): Properties, Hazards, and Handling for the Research Professional

This technical guide provides a comprehensive overview of Methyl Hydrazine-d3 Sulfate (CAS 70609-01-7), a deuterated analog of methylhydrazine sulfate. Given the limited direct data on the deuterated form, this guide synthesizes information from available resources on this compound and its non-deuterated counterpart, methylhydrazine and its sulfate salt (CAS 302-15-8). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its safe and effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid form of deuterated methylhydrazine. The sulfate salt formation enhances its stability and reduces the volatility and reactivity associated with the free base, methylhydrazine. Isotopic labeling with deuterium is a powerful tool in mechanistic studies, metabolic fate determination, and as an internal standard in analytical chemistry.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound (CAS 70609-01-7) | Methylhydrazine Sulfate (CAS 302-15-8) |

| Molecular Formula | CH₅D₃N₂O₄S[1] | CH₈N₂O₄S[2] |

| Molecular Weight | 147.17 g/mol [1][3] | 144.15 g/mol [2] |

| Appearance | White to Off-White Solid[4] | White crystalline substance |

| Melting Point | No data available | 143 °C[5] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly), Water (Slightly)[4] | Soluble in water[6] |

| Storage | -20°C Freezer, Under inert atmosphere[4] | Keep in a dark place, Inert atmosphere, Room temperature[5] |

Synthesis and Applications

This compound is primarily used in research and development, particularly in the synthesis of isotopically labeled compounds for mechanistic and metabolic studies. One notable application is in the preparation of pyrazole-3-carboxamide derivatives, which have been investigated as 5-HT2B receptor antagonists[4][5].

A common synthetic route to methylhydrazine sulfate involves the methylation of a hydrazine derivative followed by salt formation. The following is a representative protocol adapted from established methods for the synthesis of the non-deuterated compound, which can be modified for the deuterated analog using a deuterated methylating agent.

Experimental Protocol: Synthesis of Methylhydrazine Sulfate

This protocol is based on the method described in Organic Syntheses for the preparation of methylhydrazine sulfate.[7] Extreme caution must be exercised when working with hydrazine derivatives and methylating agents due to their toxicity.

Step 1: Formation of Benzalazine

-

In a well-ventilated fume hood, combine hydrazine sulfate, water, and aqueous ammonia in a round-bottom flask equipped with a mechanical stirrer.

-

Stir the mixture until the hydrazine sulfate dissolves completely.

-

Slowly add benzaldehyde to the solution over several hours with vigorous stirring.

-

Continue stirring for an additional 2 hours to allow for the complete precipitation of benzalazine.

-

Collect the benzalazine precipitate by vacuum filtration, wash with water, and dry thoroughly.

Step 2: Methylation of Benzalazine

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve the dried benzalazine in a suitable solvent such as benzene.

-

Add dimethyl sulfate (or a deuterated equivalent for the synthesis of the labeled compound) to the solution. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen.

-

Heat the mixture to reflux for several hours with continuous stirring.

-

Cool the reaction mixture to room temperature, which will result in the precipitation of the methylated product.

Step 3: Hydrolysis and Isolation of Methylhydrazine Sulfate

-

Decompose the solid addition product by adding water and shaking until all the solid dissolves.

-

Remove the organic solvent and unreacted benzaldehyde by steam distillation.

-

Cool the remaining aqueous solution and treat it with a small amount of benzaldehyde to remove any unreacted hydrazine sulfate.

-

Filter the solution to remove any precipitate.

-

The resulting aqueous solution contains methylhydrazine sulfate. The product can be isolated by crystallization, for example, from boiling 80% ethanol, to yield purified methylhydrazine sulfate crystals.[7]

Caption: Synthetic workflow for Methylhydrazine Sulfate.

Hazards and Toxicological Profile

Methylhydrazine and its salts are highly toxic compounds and should be handled with extreme caution. The toxicological properties of this compound are expected to be very similar to its non-deuterated counterpart.

Table 2: GHS Hazard Classification for Methylhydrazine Sulfate

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Fatal if swallowed[2] |

| Acute Toxicity, Dermal | Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Fatal if inhaled[2] |

| Skin Corrosion/Irritation | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |

| Carcinogenicity | Suspected of causing cancer[2] |

Mechanism of Toxicity

The toxicity of methylhydrazine is multifaceted, affecting several organ systems. The primary mechanisms of toxicity include:

-

Neurotoxicity : Hydrazine and its derivatives are known to interfere with the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. They can inhibit pyridoxal phosphate, a cofactor required for the synthesis of GABA, leading to a decrease in GABA levels and subsequent hyperexcitability and convulsions.[8]

-

Hematotoxicity : Methylhydrazine can induce hemolytic anemia. The proposed mechanism involves the formation of Heinz bodies in red blood cells, leading to increased cell rigidity and their subsequent removal from circulation by the spleen.[9]

-

Hepatotoxicity and Nephrotoxicity : Liver and kidney damage have been observed following exposure to methylhydrazine.

Caption: Key toxicological pathways of Methylhydrazine.

Safety and Handling

Due to its high toxicity, all work with this compound must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Analytical Characterization

Standard analytical techniques can be employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the non-deuterated methylhydrazine sulfate in D₂O shows a singlet for the methyl protons.[10] For the deuterated analog, the ¹H NMR spectrum would be expected to show a significant reduction or absence of the methyl proton signal, while ²H NMR would show a signal corresponding to the deuterium-labeled methyl group.

-

Mass Spectrometry (MS) : The molecular weight of this compound is 147.17 g/mol , which can be confirmed by mass spectrometry.[1][3] The isotopic enrichment can also be determined using this technique.

Concluding Remarks for the Practicing Scientist

This compound is a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug metabolism. Its deuterated nature allows for sophisticated tracer studies that can provide critical insights into biological pathways and reaction mechanisms. However, the high toxicity of this compound necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide serves as a foundational resource to ensure that the scientific utility of this compound can be harnessed responsibly and safely. Always consult the most recent Safety Data Sheet (SDS) before handling this compound.

References

-

Hydrazine, methyl-, sulfate. Organic Syntheses Procedure. Available from: [Link]

-

Methylhydrazine sulfate | CH8N2O4S | CID 165286. PubChem. Available from: [Link]

-

This compound | CH8N2O4S | CID 13000177. PubChem. Available from: [Link]

-

Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available from: [Link]

-

Hydrazine Toxicology. NCBI Bookshelf. Available from: [Link]

- Methyl hydrazine sulfate solvent-free synthesis method. Google Patents.

-

Methylhydrazine. American Chemical Society. Available from: [Link]

- Process for preparing monomethylhydrazine. Google Patents.

-

A Study of the Mechanism of Acute Toxic Effects of Hydrazine, UDMH, MMH, AND SDMH. DTIC. Available from: [Link]

-

Hydrazine, methyl-: Human health tier II assessment CAS Number: 60-34-4. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

-

Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Available from: [Link]

- The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. Google Patents.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Methylhydrazine sulfate | CH8N2O4S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CH8N2O4S | CID 13000177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. Methylhydrazine sulfate | 302-15-8 [chemicalbook.com]

- 6. fishersci.at [fishersci.at]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Methylhydrazine sulfate (302-15-8) 1H NMR spectrum [chemicalbook.com]

The deuterium switch: A technical guide to harnessing the kinetic isotope effect in pharmaceutical research

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful strategy in modern drug development. This seemingly minor atomic alteration can profoundly influence a molecule's metabolic fate, offering a sophisticated tool to enhance pharmacokinetic profiles, improve safety margins, and extend the therapeutic window of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and strategic considerations for leveraging deuterated compounds in pharmaceutical research. We will delve into the core concept of the deuterium kinetic isotope effect (KIE), explore its practical applications in mitigating drug metabolism, and provide detailed, field-proven protocols for the synthesis, analysis, and in vitro evaluation of deuterated drug candidates. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the transformative potential of deuteration in their pursuit of safer and more effective medicines.

The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)

The strategic advantage of replacing hydrogen (¹H) with deuterium (²H or D) in a drug molecule is rooted in a fundamental principle of physical organic chemistry: the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step.[1] By strategically placing deuterium at a metabolically vulnerable position (a "soft spot") on a drug molecule, the rate of metabolic degradation at that site can be significantly reduced.[2] This can lead to several desirable outcomes, including:

-

Increased drug exposure: A slower rate of metabolism can lead to a longer plasma half-life (t½) and a greater area under the concentration-time curve (AUC), meaning the drug remains at therapeutic concentrations for a longer period.

-

Reduced peak plasma concentrations (Cmax): Slower metabolism can lead to lower, more sustained plasma concentrations, potentially reducing the risk of concentration-dependent side effects.[3]

-

Altered metabolite profiles: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites.

-

Improved oral bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the fraction of an orally administered drug that reaches systemic circulation.

It is crucial to understand that the benefits of deuteration are not universal and must be evaluated on a case-by-case basis. The magnitude of the KIE is dependent on the specific metabolic pathway and the enzyme involved.[1]

Strategic Approaches to Deuterated Drug Development

There are two primary strategies for the development of deuterated pharmaceuticals:

-

The "Deuterium Switch": This approach involves taking an existing, approved drug and creating a deuterated version to improve its properties. This strategy can be particularly attractive from a development and regulatory perspective. The first deuterated drug to receive FDA approval in 2017, deutetrabenazine (Austedo®), is a prime example of a successful deuterium switch of the pre-existing drug tetrabenazine.[2]

-

De Novo Design: In this strategy, deuterium is incorporated into a new chemical entity (NCE) during the initial stages of drug discovery to address potential metabolic liabilities from the outset. Deucravacitinib (Sotyktu™), approved by the FDA in 2022, is a pioneering example of a de novo designed deuterated drug.[4]

The choice of strategy depends on various factors, including the properties of the parent compound, the competitive landscape, and the intellectual property considerations.

The Regulatory Landscape and Intellectual Property

The regulatory pathway for deuterated drugs, particularly those developed via the "deuterium switch" approach, can be streamlined. In the United States, the 505(b)(2) regulatory pathway allows developers to reference safety and efficacy data from the original, non-deuterated drug, potentially reducing the number of required clinical trials.[5] The FDA considers deuterated compounds to be new chemical entities (NCEs), which can provide a period of market exclusivity.[6]

From an intellectual property perspective, deuterated drugs are generally considered patentable inventions. However, as the field matures, demonstrating the non-obviousness of a deuterated compound over its non-deuterated counterpart is becoming an increasingly important consideration.[7]

Practical Methodologies: A Step-by-Step Guide

Synthesis of a Deuterated Compound: An Exemplary Protocol

The synthesis of deuterated compounds can be achieved through various methods, including direct exchange reactions, the use of deuterated reagents, and metal-catalyzed hydrogenation with deuterium gas.[8] Below is an exemplary protocol for the deuteration of a hypothetical drug candidate, "Exemplarin," at a metabolically susceptible methoxy group, a common target for deuteration. This protocol is based on the principles used in the synthesis of drugs like deutetrabenazine.[9]

Objective: To synthesize d3-Exemplarin by replacing the methyl protons of a methoxy group with deuterium.

Materials:

-

Desmethyl-Exemplarin (the precursor molecule lacking the methyl group)

-

Deuterated iodomethane (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Desmethyl-Exemplarin (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.

-

Addition of Deuterated Reagent: Add deuterated iodomethane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and isotopic purity of the final product, d3-Exemplarin, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization: Confirming Deuteration and Isotopic Purity

Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium and to determine the isotopic purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Objective: To determine the degree of deuteration and the position of deuterium incorporation.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh a sample of the deuterated compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a long relaxation delay (d1) to ensure accurate integration of the signals.

-

Data Analysis:

-

Identify the signal corresponding to the protons at the intended site of deuteration in the non-deuterated starting material.

-

In the spectrum of the deuterated product, the intensity of this signal should be significantly reduced.

-

Integrate the residual proton signal at the deuteration site and compare it to the integral of a stable, non-deuterated signal within the molecule (e.g., an aromatic proton or a methyl group not targeted for deuteration).

-

The percentage of deuteration can be calculated from the ratio of these integrals.

-

Objective: To confirm the mass increase corresponding to the incorporation of deuterium.

Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Compare the measured mass to the theoretical mass of the deuterated compound. The mass should increase by approximately 1.0063 Da for each hydrogen atom replaced by deuterium.

-

Analyze the isotopic distribution pattern to further confirm the number of deuterium atoms incorporated.

-

In Vitro Metabolic Stability Assay: A Head-to-Head Comparison

A key experiment to validate the utility of deuteration is to compare the metabolic stability of the deuterated compound to its non-deuterated counterpart. This is typically done using an in vitro system such as human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[11]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Materials:

-

Deuterated compound and its non-deuterated analog

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis

Step-by-Step Protocol:

-

Preparation of Incubation Mixtures: In separate tubes, prepare incubation mixtures containing HLM and either the deuterated or non-deuterated compound in phosphate buffer. Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[11]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each sample by LC-MS/MS to quantify the remaining concentration of the parent compound (deuterated and non-deuterated).

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds. A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.

-

Case Studies: The Clinical Impact of Deuteration

Deutetrabenazine: A Paradigm of the "Deuterium Switch"

Deutetrabenazine is the d6-analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to a short half-life and the need for frequent dosing, which can be associated with adverse events. The deuteration of the two methoxy groups in deutetrabenazine slows down its metabolism by CYP2D6.[1] This results in:

-

A longer half-life of the active metabolites.[12]

-

Lower peak plasma concentrations.[3]

-

The ability to achieve similar therapeutic exposure with a lower, less frequent dose compared to tetrabenazine.[1]

These pharmacokinetic improvements translate into a better-tolerated treatment with a reduced incidence of certain adverse events, such as depression, somnolence, and akathisia, compared to tetrabenazine.[13]